
1-Propyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)harnstoff
Übersicht
Beschreibung
The compound “1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic molecule. It contains a urea group attached to a propyl chain and a phenyl ring. The phenyl ring is further substituted with a tetramethyl-1,3,2-dioxaborolane group . This compound is likely to be used in the field of medicinal chemistry or as an intermediate in chemical synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate phenyl urea with a propyl group and a tetramethyl-1,3,2-dioxaborolane group . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound is characterized by a urea group attached to a propyl chain and a phenyl ring. The phenyl ring is further substituted with a tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the tetramethyl-1,3,2-dioxaborolane group could potentially participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetramethyl-1,3,2-dioxaborolane group could potentially influence its reactivity, solubility, and other properties .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen . Sie kann durch nukleophile und Amidierungsreaktionen synthetisiert werden . Sie spielt eine entscheidende Rolle bei der Synthese von stickstoffhaltigen heterocyclischen Verbindungen, die in Medizin, Pflanzenschutzmitteln, Funktionsmaterialien und der chemischen Verfahrenstechnik weit verbreitet sind .
Arzneimittel-Abgabesysteme
Die Verbindung wurde zur Entwicklung eines reaktiven Sauerstoffspezies (ROS)-responsiven Arzneimittel-Abgabesystems verwendet . In diesem System wurde Curcumin (CUR) zur Bildung von Curcumin-beladenen Nanopartikeln (HA@CUR NPs) verkapselt. Dieses System kann CUR in einer ROS-Umgebung schnell freisetzen, wodurch es zu einem potenziellen Arzneimittel-Abgabesystem für die Behandlung von Krankheiten wie Parodontitis wird .
Suzuki–Miyaura-Kupplung
Die Verbindung wird als Substrat bei der Untersuchung der Suzuki–Miyaura-Kupplung verschiedener Aryliodiden verwendet . Diese Kupplungsreaktion ist eine Art palladiumkatalysierter Kreuzkupplung, die in der organischen Synthese weit verbreitet ist.
Protodeboronierung
Die Verbindung kann eine katalytische Protodeboronierung durchlaufen, eine wertvolle Transformation in der organischen Synthese . Dieser Prozess umfasst die Entfernung einer Bor-Gruppe aus der Verbindung, was in verschiedenen synthetischen Anwendungen nützlich sein kann.
Biologische Aktivitäten
Derivate dieser Verbindung wurden als Antikrebsmittel, antivirale Mittel, Antibiotika, Antiprotozoenmittel, Antipsychotika, Entzündungshemmer, Analgetika und Radiosensibilisatoren beschrieben . Dies macht sie zu einer wertvollen Verbindung bei der Entwicklung neuer Therapeutika.
Fluoreszierende Sonden
Borsäureverbindungen, einschließlich dieser Verbindung, können als fluoreszierende Sonden zur Identifizierung von Wasserstoffperoxid, Zuckern, Kupfer- und Fluoridionen sowie Catecholaminen verwendet werden . Diese Anwendung ist besonders nützlich in der biologischen und chemischen Forschung.
Stimulus-responsive Arzneistoffträger
Boronsäureesterbindungen, die in dieser Verbindung vorhanden sind, werden häufig beim Aufbau von stimulus-responsiven Arzneistoffträgern verwendet . Diese Träger können auf verschiedene mikroenvironmentale Veränderungen wie pH-Wert, Glukose und ATP im Organismus reagieren, wodurch eine kontrollierte Freisetzung von Arzneimitteln ermöglicht wird.
Landwirtschaft und Energie
Neben medizinischen Anwendungen verdienen Derivate dieser Verbindung aufgrund ihrer insektiziden, Unkrautbekämpfungs- und photoelektrischen Aktivitäten weitere Forschung in den Bereichen Landwirtschaft und Energie .
Wirkmechanismus
Target of Action
Boronic acid derivatives, such as this compound, are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
The compound, also known as 4-(3-Propylureido)phenylboronic acid, pinacol ester, is a boronate ester. Boronate esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The ability of boronic acid derivatives to form reversible covalent bonds with biological targets can lead to changes in the function of these targets, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. For instance, the susceptibility of phenylboronic pinacol esters to hydrolysis is known to be influenced by pH, and the reaction rate is considerably accelerated at physiological pH .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-6-11-18-14(20)19-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBXBESTMBFPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657301 | |
| Record name | N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874291-01-7 | |
| Record name | N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)

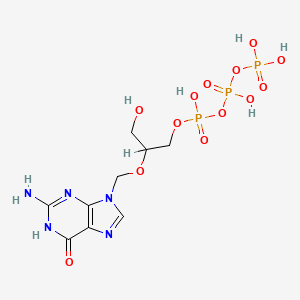

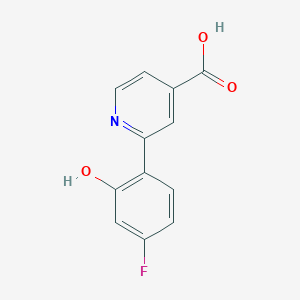
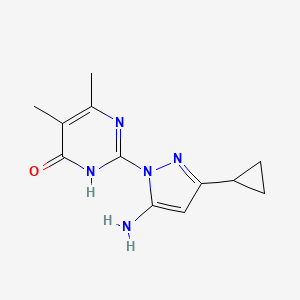
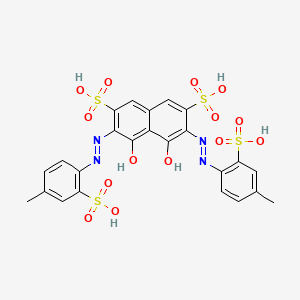
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
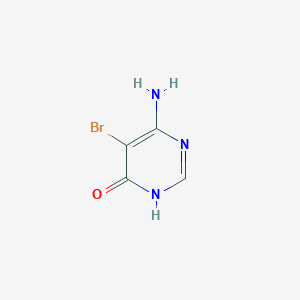
![2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One](/img/structure/B1450830.png)
